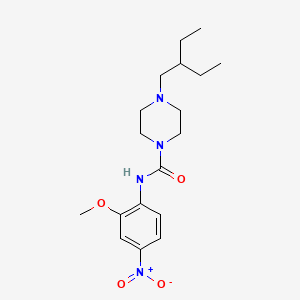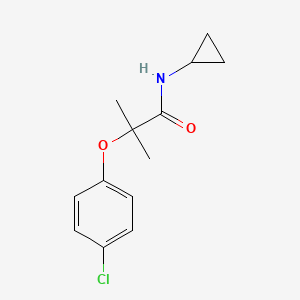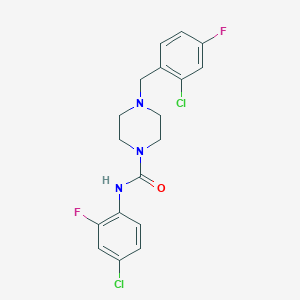
2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide, also known as MMH, is a chemical compound that has been extensively studied due to its potential applications in scientific research. MMH is a hydrazinecarboxamide derivative and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects. In addition, 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has been shown to exhibit analgesic and antipyretic effects, making it a potential candidate for the treatment of pain and fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide in lab experiments include its well-documented pharmacological effects and its low toxicity. However, the limitations of using 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide include its limited solubility in aqueous solutions and its instability in acidic conditions.
Orientations Futures
There are several potential future directions for research on 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide. One possible direction is to investigate its potential applications in the treatment of cancer. Another possible direction is to investigate its potential applications in the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various diseases such as arthritis and fever. 2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide has also been shown to exhibit antitumor activity, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
1-[(2-methoxyacetyl)amino]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-8-4-5-10(19-3)9(6-8)13-12(17)15-14-11(16)7-18-2/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJZNESLJVBALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NNC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxyacetyl)-N-(2-methoxy-5-methylphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-N-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4793865.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)
![2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4793885.png)


![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)


![N-[1-(2,5-dimethylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4793942.png)
![4-{2-[(3,5-dichloro-2-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4793955.png)
![N-[(5-phenyl-2-furyl)methyl]propan-2-amine hydrochloride](/img/structure/B4793977.png)
![{[4-(2-methyl-2-propen-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4793985.png)